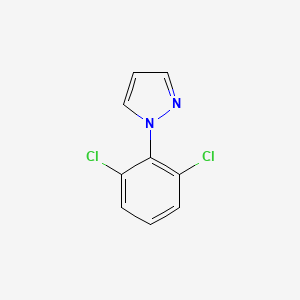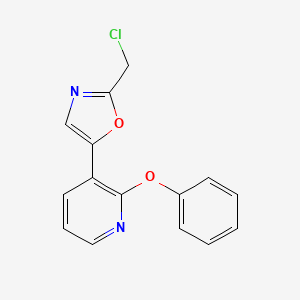
3-Fluoro-4-methylpyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-methylpyridine-2-carboxylic acid is a synthetic organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both fluorine and methyl substituents on the pyridine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylpyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the use of a catalyst such as an alkali metal hydroxide or an alkaline earth metal hydroxide. The reaction typically involves the addition of carbonyl compounds . Another method includes the use of fluorinated pyridines, where selective fluorination is achieved under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions
3-Fluoro-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides .
科学的研究の応用
3-Fluoro-4-methylpyridine-2-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-Fluoro-4-methylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the fluorine atom enhances its reactivity and ability to form stable interactions with enzymes and receptors. This can lead to modulation of biological pathways, making it a valuable compound in drug discovery and development .
類似化合物との比較
Similar Compounds
3-Fluoropyridine-4-carboxylic acid: Similar in structure but lacks the methyl group.
4-Fluoro-3-methylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
3-Fluoro-4-methylpyridine-2-carboxylic acid is unique due to the combination of fluorine and methyl substituents on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
1211587-40-4 |
|---|---|
分子式 |
C7H6FNO2 |
分子量 |
155.128 |
IUPAC名 |
3-fluoro-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
InChIキー |
GUUFJJXRZKSLJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)C(=O)O)F |
同義語 |
3-Fluoro-4-methyl-2-pyridinecarboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















